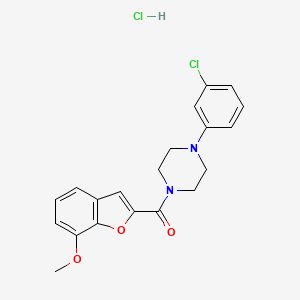

(4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride

説明

BenchChem offers high-quality (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3.ClH/c1-25-17-7-2-4-14-12-18(26-19(14)17)20(24)23-10-8-22(9-11-23)16-6-3-5-15(21)13-16;/h2-7,12-13H,8-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTSYGVCJDFSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride , with CAS number 1179364-17-0, is a synthetic derivative that combines a piperazine moiety with a methoxybenzofuran structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 407.3 g/mol. The structure features a chlorophenyl group, a piperazine ring, and a methoxybenzofuran moiety, which are known for their diverse pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 1179364-17-0 |

| Molecular Formula | C20H20ClN2O3 |

| Molecular Weight | 407.3 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antibacterial Activity

Research has shown that compounds containing piperazine derivatives exhibit significant antibacterial properties. For instance, studies have indicated that related piperazine compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial growth through interference with essential metabolic pathways.

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. Piperazine derivatives are known for their role as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases . Additionally, enzyme inhibitory activity against urease has been documented in related compounds, indicating a potential for further exploration in this context .

Case Studies and Research Findings

- Synthesis and Evaluation of Piperazine Derivatives : A study synthesized various piperazine-containing compounds and evaluated their antimicrobial activities. The findings suggested that certain derivatives exhibited strong antibacterial effects, particularly against gram-positive bacteria .

- Antifungal Screening : Another research effort focused on synthesizing pyrazole derivatives that were tested for antifungal properties. Results indicated significant activity against multiple strains of fungi, reinforcing the potential for similar structures like the target compound to exhibit antifungal effects .

- Enzyme Inhibition Studies : Research highlighted the enzyme inhibitory properties of piperazine derivatives, particularly in relation to acetylcholinesterase and urease activities. These findings suggest that (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride could also possess valuable enzyme inhibitory characteristics .

科学的研究の応用

Antidepressant Activity

Research has indicated that compounds similar to (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride may exhibit antidepressant properties by modulating serotonin receptors. The piperazine moiety is known for its role in enhancing the binding affinity to serotonin receptors, potentially leading to increased serotonin levels in the brain, which can alleviate symptoms of depression .

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can influence dopaminergic pathways, which are critical in managing psychotic symptoms .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of related compounds against various pathogens. The presence of the methoxybenzofuran moiety may enhance the compound's ability to penetrate bacterial cell walls, thus increasing its efficacy against Gram-positive and Gram-negative bacteria .

Interaction with Receptors

The compound is believed to interact with multiple neurotransmitter systems, particularly serotonin and dopamine receptors. This dual action could account for its antidepressant and antipsychotic effects.

Enzyme Inhibition

Evidence suggests that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging the action of neurotransmitters like serotonin and dopamine in the synaptic cleft .

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of (4-(3-Chlorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test indicated enhanced locomotion and reduced immobility time, suggesting an antidepressant effect .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures exhibited notable inhibition zones, indicating potential for development as antimicrobial agents .

Q & A

Q. How do molecular dynamics simulations explain discrepancies in docking-predicted vs. crystallographic binding modes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。